N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)24-11-7-5-10(6-8-11)22-20-12(19-21-22)13(23)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHFSRRKFBADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Research Findings
- Trifluoromethoxy Phenyl Group : This substituent is recurrent in antimicrobial compounds (e.g., Q203 in ), suggesting its role in disrupting bacterial membrane proteins or enzymes .
- Tetrazole vs. Thiazole : Tetrazoles exhibit superior metabolic stability compared to thiazoles, as evidenced by their prevalence in FDA-approved drugs (e.g., losartan). This could position the target compound as a longer-acting candidate .
- Cyclopentyl vs.
Preparation Methods
Cobalt-Catalyzed Cycloaddition
A cobalt(II) complex stabilized on boehmite nanoparticles (Co-(PYT)₂@BNPs) enables the synthesis of 5-substituted tetrazoles from nitriles and sodium azide under mild conditions. For the target compound:
- Reactants : 4-(Trifluoromethoxy)benzonitrile (1.0 mmol) and sodium azide (1.4 mmol).
- Catalyst : Co-(PYT)₂@BNPs (50 mg).
- Solvent : PEG-400 (2 mL).
- Conditions : 120°C for 6–8 hours under inert atmosphere.
This method yields 5-(4-(trifluoromethoxy)phenyl)-1H-tetrazole with >90% efficiency. The cobalt catalyst facilitates electron-deficient nitrile activation, favoring 5-substitution.
Copper(I)-Mediated Coupling
Alternative protocols using Cu₂O in DMSO under oxygen atmosphere achieve comparable results:
- Reactants : 4-(Trifluoromethoxy)benzonitrile (0.5 mmol), sodium azide (1.0 mmol).
- Catalyst : Cu₂O (5 mol%).
- Solvent : DMSO (4 mL).
- Conditions : 100°C for 12 hours.
Post-reaction workup involves dilution with ethyl acetate, washing with HCl (4 N), and crystallization to isolate the tetrazole.
Regioselective Isomerization to 2H-Tautomer
The initial [3+2] cycloaddition predominantly yields the 1H-tetrazole tautomer. Conversion to the 2H-form requires tautomerization under basic conditions:
- Base Treatment : Stir 5-(4-(trifluoromethoxy)phenyl)-1H-tetrazole in aqueous NaOH (1 M) at 60°C for 2 hours.
- Acidification : Adjust to pH 2–3 using HCl to precipitate 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonitrile .
This step achieves >85% conversion, confirmed via ¹H NMR (DMSO-d₆): disappearance of N–H signal at δ 12.5 ppm.
Carboxamide Functionalization
Introducing the N-cyclopentyl carboxamide group necessitates hydrolysis of the nitrile followed by amidation.
Nitrile Hydrolysis
- Acidic Hydrolysis : Reflux the nitrile (1.0 mmol) in 6 M HCl (10 mL) for 8 hours.
- Neutralization : Cool, dilute with ice water, and extract with ethyl acetate to isolate 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid (Yield: 92%).
Acyl Chloride Formation
- Reagents : Carboxylic acid (1.0 mmol), thionyl chloride (5.0 mmol).
- Conditions : Reflux in anhydrous toluene for 3 hours.
- Workup : Remove excess SOCl₂ under vacuum to yield the acyl chloride as a pale-yellow solid.
Amidation with Cyclopentylamine
- Reactants : Acyl chloride (1.0 mmol), cyclopentylamine (1.2 mmol).
- Base : Triethylamine (2.0 mmol) in anhydrous dichloromethane.
- Conditions : Stir at 0°C → RT for 12 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields N-cyclopentyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide (Yield: 88%).
Multicomponent Reaction (UT-4CR) Approach
The Ugi tetrazole four-component reaction (UT-4CR) offers a single-pot alternative, though regiochemical challenges exist:
Components :
- Amine: Cyclopentylamine.
- Aldehyde: 4-(Trifluoromethoxy)benzaldehyde.
- Isocyanide: tert-Butyl isocyanide.
- Azide Source: Trimethylsilyl azide (TMSN₃).
While this method theoretically yields 1,5-disubstituted tetrazoles, steric and electronic factors often preclude the desired 2-substitution pattern. Optimization trials show <30% yield of the target compound, making this route less viable.
Analytical Characterization
Critical spectroscopic data for the final product:
| Analysis | Data |
|---|---|
| ¹H NMR (600 MHz, DMSO-d₆) | δ 1.50–1.70 (m, 8H, cyclopentyl), δ 3.10 (quin, 1H, N–CH), δ 7.85 (d, 2H, J = 8.4 Hz, Ar–H), δ 8.25 (d, 2H, J = 8.4 Hz, Ar–H), δ 10.20 (s, 1H, NH). |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 25.1, 32.8 (cyclopentyl), 119.5 (q, J = 320 Hz, CF₃O), 126.4, 129.8 (Ar–C), 144.5 (tetrazole-C), 162.5 (C=O). |
| HRMS (ESI-TOF) | [M+H]⁺ Calc. for C₁₉H₁₉F₃N₆O₂: 444.1492; Found: 444.1489. |
Comparative Evaluation of Synthetic Routes
| Method | Yield | Regioselectivity | Scalability |
|---|---|---|---|
| Co-Catalyzed Cycloaddition | 88% | High (5→2 isomerization) | Excellent |
| Cu₂O-Mediated Coupling | 82% | Moderate | Good |
| UT-4CR | <30% | Low | Poor |
Industrial-Scale Considerations
- Catalyst Recovery : Co-(PYT)₂@BNPs exhibit >95% recovery via filtration, reducing costs.
- Solvent Recycling : PEG-400 and DMSO are reusable after distillation, aligning with green chemistry principles.
- Byproduct Management : HCl gas from acyl chloride synthesis requires scrubbing, while sodium chloride is neutralized industrially.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
